![molecular formula C22H25ClN2OS B389109 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389109.png)
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chlorophenyl group, an isobutylphenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-isobutylbenzylamine to form an imine intermediate. This intermediate is then reacted with a thioamide to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the aromatic groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural complexity offers opportunities for the development of novel compounds with enhanced biological activities.
属性
分子式 |
C22H25ClN2OS |
|---|---|
分子量 |
401g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenyl)imino-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C22H25ClN2OS/c1-16(2)14-17-4-6-18(7-5-17)21-15-27-22(25(21)12-3-13-26)24-20-10-8-19(23)9-11-20/h4-11,15-16,26H,3,12-14H2,1-2H3 |
InChI 键 |
VQMKOYAXXFXACA-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


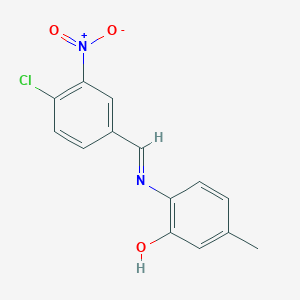
![2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B389027.png)
![2-(4-chlorophenoxy)-N'-[4-(diethylamino)benzylidene]propanohydrazide](/img/structure/B389028.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)
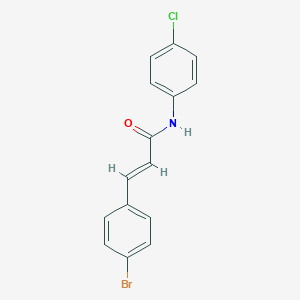
![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)
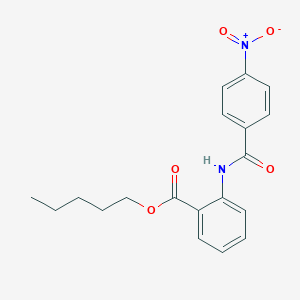
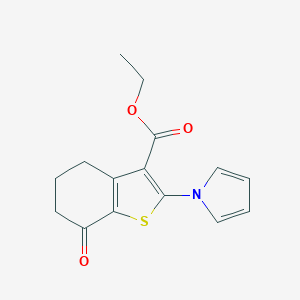
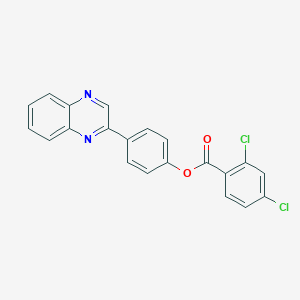
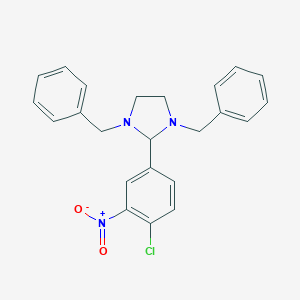
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)
![1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B389047.png)
![2,6-ditert-butyl-4-[6-nitro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B389048.png)
